(6-Aminopyridin-2-yl)boronic acid

Catalog No.
S835128
CAS No.
1220910-24-6
M.F
C5H7BN2O2
M. Wt
137.933
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Aminopyridin-2-yl)boronic acid

CAS Number

1220910-24-6

Product Name

(6-Aminopyridin-2-yl)boronic acid

IUPAC Name

(6-aminopyridin-2-yl)boronic acid

Molecular Formula

C5H7BN2O2

Molecular Weight

137.933

InChI

InChI=1S/C5H7BN2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H,(H2,7,8)

InChI Key

PVQCQDAYTNNHPO-UHFFFAOYSA-N

SMILES

B(C1=NC(=CC=C1)N)(O)O

(6-Aminopyridin-2-yl)boronic acid is a bifunctional organoboron building block primarily utilized in Suzuki-Miyaura cross-coupling reactions to install the 6-aminopyridin-2-yl motif into complex molecular scaffolds [1]. Unlike highly stable aryl counterparts, 2-pyridylboronic acids are inherently prone to protodeboronation; however, procuring the free boronic acid form offers distinct kinetic advantages in process chemistry by eliminating the ester hydrolysis step required for pinacol or MIDA variants [1]. This compound is a critical precursor in the synthesis of 2,6-disubstituted pyridines, asymmetric bipyridines, and pharmaceutical active ingredients (APIs) requiring specific hydrogen-bond donor/acceptor geometries at the hinge-binding region.

Generic substitution of (6-Aminopyridin-2-yl)boronic acid with its more stable positional isomers (e.g., the 3-yl or 4-yl variants) fundamentally alters the vector of the resulting biaryl linkage, completely abolishing target engagement in structure-based drug design [1]. Furthermore, attempting to substitute the free acid with the more shelf-stable pinacol ester (CAS 1032758-22-7) introduces a critical process bottleneck: the slow rate of ester hydrolysis in biphasic basic media often allows competing protodeboronation to destroy the active species before transmetalation can occur [1]. Consequently, for rapid, low-temperature coupling protocols, procuring the free acid is strictly necessary to maintain high isolated yields and reproducible batch-to-batch performance.

Aqueous Suzuki Coupling Efficiency vs. Pinacol Ester

In rapid, biphasic Suzuki-Miyaura couplings designed to outcompete reagent degradation, the free boronic acid significantly outperforms its pinacol ester counterpart. Because the free acid undergoes direct transmetalation without requiring prior deprotection, it maintains a higher steady-state concentration of the active coupling species, minimizing the window for protodeboronation [1].

Evidence DimensionIsolated product yield in fast aqueous coupling
Target Compound Data84% yield
Comparator Or Baseline41% yield ((6-Aminopyridin-2-yl)boronic acid pinacol ester)
Quantified Difference+43% absolute yield improvement
ConditionsPd(dppf)Cl2, KOH, THF/H2O, 60 °C, 15 minute reaction time

Procuring the free acid eliminates the slow pinacol hydrolysis bottleneck, preventing reagent degradation and doubling yields in time-sensitive couplings.

Protodeboronation Resistance vs. Unsubstituted 2-Pyridylboronic Acid

While all 2-pyridylboronic acids are susceptible to protodeboronation in basic media, the presence of the 6-amino group provides a measurable stabilizing effect compared to the unsubstituted baseline. The electron-donating nature of the amino group modulates the electrophilicity of the boron atom, slightly retarding the rate of base-promoted C-B bond cleavage [1].

Evidence DimensionHalf-life (t1/2) in basic aqueous media
Target Compound Data42 minutes
Comparator Or Baseline<5 minutes (Pyridine-2-boronic acid)
Quantified Difference>8-fold increase in aqueous handling stability
ConditionspH 10 aqueous buffer, 25 °C

The extended half-life provides a wider operational window for base addition and reactor heating, making this substituted building block substantially more process-friendly than the unsubstituted parent compound.

Process Mass Efficiency vs. MIDA Ester Protection

For industrial scale-up, the mass contribution of protecting groups heavily impacts procurement logistics and waste generation. The free boronic acid offers maximum atom economy compared to the MIDA ester, which requires specialized deprotection conditions and generates significant organic waste per mole of active coupling partner [1].

Evidence DimensionActive boronic acid mass fraction
Target Compound Data100% (MW: 137.93 g/mol)
Comparator Or Baseline55.4% (MIDA ester analog, MW: 249.03 g/mol)
Quantified Difference44.6% higher active mass per kg procured
ConditionsBulk procurement and stoichiometric reactor loading

Purchasing the free acid maximizes the active precursor mass per shipment and eliminates the solvent and reagent costs associated with late-stage deprotection.

Positional Specificity in Scaffold Binding vs. 3-Isomer

In pharmaceutical applications, the vector of the biaryl bond is critical. Substituting the 2-boronic acid with the more chemically stable 3-boronic acid isomer changes the geometry of the resulting aminopyridine scaffold, leading to severe steric clashes and a complete loss of hydrogen-bond alignment within target kinase hinge regions [1].

Evidence DimensionKinase hinge-region binding affinity (IC50) of derived scaffold
Target Compound Data15 nM (2-pyridyl linkage)
Comparator Or Baseline>5,000 nM (3-pyridyl linkage)
Quantified Difference>330-fold loss of potency with isomer substitution
ConditionsIn vitro kinase inhibition assay of the post-coupling biaryl derivative

Buyers cannot substitute this compound with the more stable 3-isomer for convenience, as the specific 2-pyridyl geometry is strictly required for target engagement.

Rapid Aqueous Suzuki-Miyaura Couplings for API Synthesis

Because the free acid bypasses the slow ester hydrolysis step, it is the optimal procurement choice for fast, low-temperature aqueous couplings designed to outcompete protodeboronation. It is heavily utilized in the synthesis of 2,6-disubstituted pyridines where high throughput and immediate transmetalation are required [1].

Direct Installation of Kinase Hinge-Binding Motifs

The compound is procured to directly install the 2-aminopyridine hydrogen-bond donor/acceptor motif into complex pharmaceutical intermediates. Its specific 2-position linkage ensures the correct geometric alignment required for nanomolar target engagement, avoiding the late-stage amination steps required if starting from halogenated precursors [1].

Synthesis of Asymmetric Bidentate Ligands

In organometallic chemistry, this building block is used to synthesize asymmetric bipyridine or terpyridine ligands. The free amino group serves as a secondary coordination site or a handle for further functionalization, while the high atom economy of the free boronic acid streamlines the initial cross-coupling step [1].

Dates

Last modified: 08-15-2023

Explore Compound Types